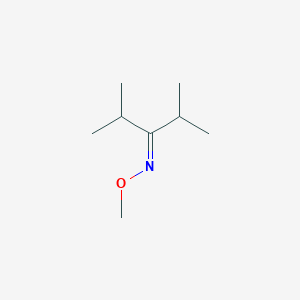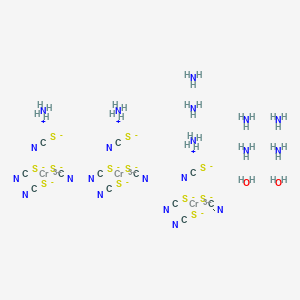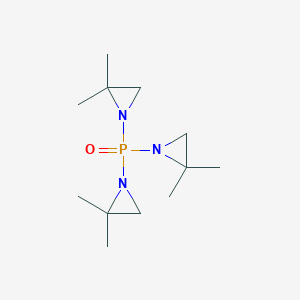![molecular formula C11H13ClNO2PS B094158 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile CAS No. 19133-28-9](/img/structure/B94158.png)
4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile, also known as O-(2-chloroethyl)-O-(4-nitrophenyl) S-ethyl monothiophosphate, is a chemical compound that has been widely used in scientific research. It is a member of the organophosphate family and is commonly used as an inhibitor of acetylcholinesterase.
Mechanism Of Action
The mechanism of action of 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile include increased levels of acetylcholine in the brain, improved cognitive function, and reduced symptoms of neurological disorders. However, it can also have toxic effects on the nervous system, leading to symptoms such as seizures, respiratory failure, and even death.
Advantages And Limitations For Lab Experiments
The advantages of using 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile in lab experiments include its effectiveness as an inhibitor of acetylcholinesterase and its wide range of applications in scientific research. However, its toxic effects on the nervous system can limit its use in certain experiments and require careful handling and disposal.
Future Directions
For 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile include further research into its mechanism of action, as well as its potential use in the development of new treatments for neurological disorders. Additionally, research into the development of safer and more effective inhibitors of acetylcholinesterase could lead to the discovery of new compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile involves the reaction of 4-nitrophenyl chloroformate with ethyl 2-aminoethanethioate, followed by the addition of 2-chloroethyl ethyl sulfide. The resulting product is then treated with sodium hydroxide to obtain 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile.
Scientific Research Applications
4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile has been extensively used in scientific research as an inhibitor of acetylcholinesterase. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been used in the development of pesticides and insecticides.
properties
CAS RN |
19133-28-9 |
|---|---|
Product Name |
4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile |
Molecular Formula |
C11H13ClNO2PS |
Molecular Weight |
289.72 g/mol |
IUPAC Name |
4-[2-chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile |
InChI |
InChI=1S/C11H13ClNO2PS/c1-2-16(17,14-8-7-12)15-11-5-3-10(9-13)4-6-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
VXDNZMSWMZZCTD-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OCCCl)OC1=CC=C(C=C1)C#N |
Canonical SMILES |
CCP(=S)(OCCCl)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















